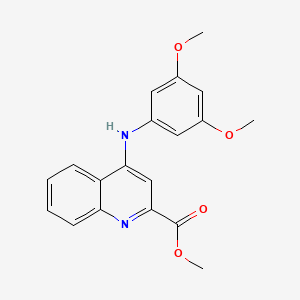
1-acetyl-5-bromo-N-(4-bromophenyl)indoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-5-bromo-N-(4-bromophenyl)indoline-6-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This sulfonamide derivative is synthesized using a specific method and has shown promising results in biochemical and physiological studies.
Scientific Research Applications
Catalytic Synthesis Enhancements
1-acetyl-5-bromo-N-(4-bromophenyl)indoline-6-sulfonamide has potential applications in the field of synthetic organic chemistry, particularly in catalytic processes that enhance the synthesis of complex molecules. For instance, compounds containing the indoline moiety, such as the one described, have been utilized in catalytic reactions to facilitate the synthesis of pyrazoles and indoles, which are crucial structures in medicinal chemistry and material science. The catalytic properties of N-bromo sulfonamide reagents, including those related to indoline derivatives, have shown efficiency in promoting cyclocondensation reactions, which are pivotal in constructing heterocyclic compounds with high precision and yield (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Anticancer Activity
The bromophenol and indoline derivatives have exhibited significant biological activities, including anticancer properties. Research has shown that certain bromophenol derivatives containing the indolin-2-one moiety, similar in structure to this compound, can effectively inhibit cancer cell proliferation. These compounds have been tested against human lung cancer cell lines, demonstrating their potential to induce cell cycle arrest and apoptosis through various pathways, including ROS-mediated PI3K/Akt and the MAPK signaling pathway (Guo et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Compounds structurally related to this compound have been studied for their enzyme inhibitory activities, specifically targeting enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). These enzymes are relevant in the context of neurodegenerative diseases and glaucoma, respectively. Studies have shown that sulfonamide derivatives can serve as potent inhibitors for these enzymes, offering a pathway to developing therapeutic agents for treating various conditions (Bilginer et al., 2020).
Antibacterial and Antifungal Applications
The synthesis of novel sulfonamide derivatives, including those with bromo and indoline components, has been explored for their antimicrobial properties. These compounds have shown a broad spectrum of activity against various bacterial and fungal strains, highlighting their potential as leads for developing new antimicrobial agents. Their structure-activity relationship (SAR) studies could further optimize these compounds for enhanced efficacy and specificity (Gadad et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, playing a significant role in numerous biochemical processes .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond, which is a critical step in the synthesis of many organic compounds .
Biochemical Pathways
The compound may potentially affect various biochemical pathways. For instance, it could be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is crucial in the synthesis of many organic compounds, including pharmaceuticals .
Result of Action
Similar compounds have been known to exhibit various biological activities, which could potentially lead to therapeutic applications .
properties
IUPAC Name |
methyl 4-(3,5-dimethoxyanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-13-8-12(9-14(10-13)24-2)20-17-11-18(19(22)25-3)21-16-7-5-4-6-15(16)17/h4-11H,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALYMRMNKLNXOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

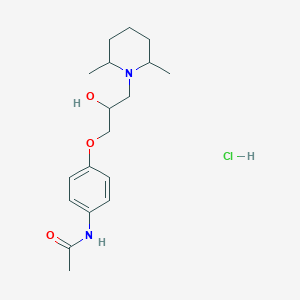
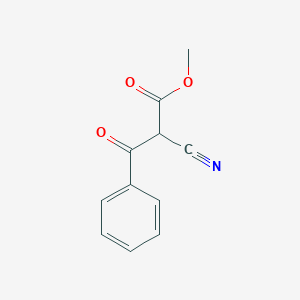
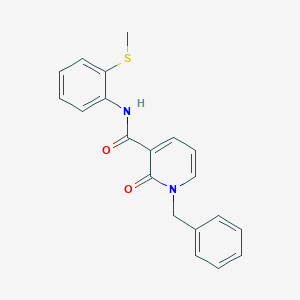
![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B2400668.png)
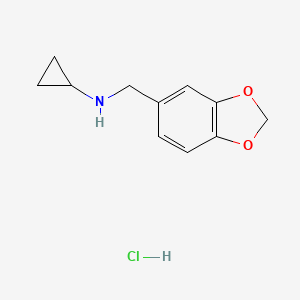
![N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2400670.png)
![Ethyl 5-[(2-bromobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400672.png)
![2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2400675.png)
![N-{2-chloro-5-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2400679.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2400680.png)
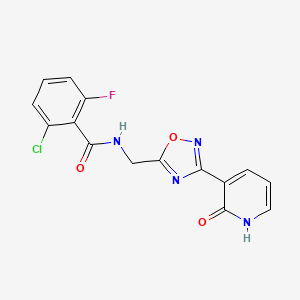
![Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate](/img/structure/B2400683.png)

![N-[3-(4-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2400687.png)